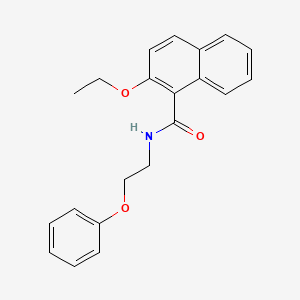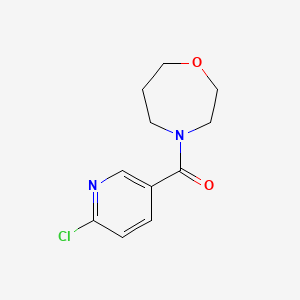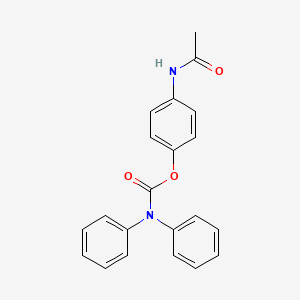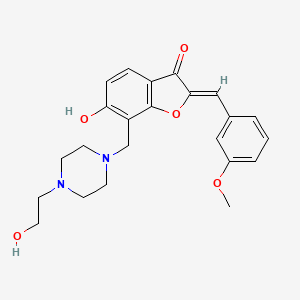
2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide" is a chemically synthesized molecule that likely contains a naphthalene ring system, which is a common structure in many organic compounds. The naphthalene core is modified with an ethoxy group at the first position and a phenoxyethylamide moiety at the second position. This structure suggests that the compound could have interesting chemical and physical properties, and potentially, biological activity.
Synthesis Analysis
The synthesis of related naphthalene derivatives has been reported in the literature. For instance, a method for the synthesis of complex 2-hydroxy-1-naphthoic acids was described, which could be a starting point for further functionalization to obtain compounds like this compound . Another relevant synthesis is the preparation of 2-(6-methoxy-2-naphthyl)propenoic acid, which demonstrates the feasibility of introducing substituents onto the naphthalene ring . Additionally, the synthesis of multisubstituted 1-naphthoic acids via Ru-catalyzed C-H activation indicates the possibility of diverse functionalization patterns on the naphthalene core . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
Chemical Reactions Analysis
The provided papers do not specifically mention the chemical reactions of "this compound." However, the synthesis of related compounds involves various chemical reactions such as olefination, oxidative cyclization , Pd-catalyzed ethynylation, and carbonylation , as well as Ru-catalyzed C-H activation . These reactions are indicative of the types of chemical transformations that could be applied to synthesize and modify the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would likely include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the ethoxy and phenoxyethylamide groups could affect the compound's hydrogen bonding capability, polarity, and overall reactivity. The papers provided do not offer specific data on these properties for the compound , but they do provide insights into the synthesis and characterization of structurally related naphthalene derivatives .
科学的研究の応用
Interaction with Bovine Serum Albumin
The interaction of certain naphthalene derivatives with Bovine Serum Albumin (BSA) has been studied to understand their binding constants and the mode of quenching. While 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide specifically wasn't mentioned, related compounds were examined for fluorescence spectral data, suggesting potential biomedical imaging or drug delivery applications due to their interaction with proteins (Ghosh, Rathi, & Arora, 2016).
Environmental Degradation Pathways
Research into the degradation pathways of phenanthrene by Nocardioides sp. strain KP7 included studies on 1-hydroxy-2-naphthoate, a compound structurally similar to this compound. These studies highlight the environmental fate and biodegradation processes of naphthalene derivatives, which could inform environmental remediation efforts (Adachi, Iwabuchi, Sano, & Harayama, 1999).
Novel Protecting Groups in Organic Synthesis
The development of 2-naphthylmethoxymethyl (NAPOM) as a protecting group for hydroxy and mercapto groups indicates the utility of naphthalene derivatives in synthetic chemistry. This research shows the potential for this compound and similar compounds to serve as intermediates or protective groups in the synthesis of complex molecules (Sato, Oishi, & Torikai, 2015).
Photoreactions in Solvents
The study of photoreactions of 1-(2-naphthoyl)aziridine in various solvents, resulting in compounds such as N-(2-phenoxyethyl)-2-naphthamide, highlights the role of naphthalene derivatives in photochemistry. This research could influence the development of photo-responsive materials or photodynamic therapy agents (Nishimoto, Izukawa, & Kagiya, 1982).
Synthetic Ionophores
Research into synthetic carboxylic ionophores containing naphthylene groups, including compounds related to this compound, demonstrates their application in creating selective ion channels or sensors. This could have implications for biotechnology and pharmaceutical development (Chikaraishi-Kasuga et al., 1997).
特性
IUPAC Name |
2-ethoxy-N-(2-phenoxyethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-2-24-19-13-12-16-8-6-7-11-18(16)20(19)21(23)22-14-15-25-17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDRUDOVXWAXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)
![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)


![[1-(2-Fluorophenyl)-5-methyltriazol-4-yl]methanol;hydrochloride](/img/structure/B2505249.png)
![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)




![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)